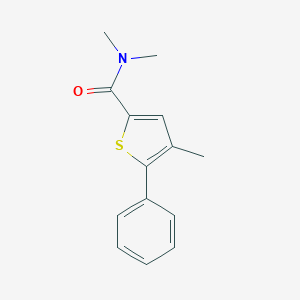![molecular formula C16H11Cl2N3OS2 B371242 2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B371242.png)
2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide is a complex organic compound with the molecular formula C16H11Cl2N3OS2 and a molecular weight of 396.30 g/mol . This compound is part of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
3-Chloro-N’-[(4-chlorophenyl)thiocarbamoyl]benzo[b]thiophene-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both chloro and thiocarbamoyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other thiophene derivatives.
Properties
Molecular Formula |
C16H11Cl2N3OS2 |
|---|---|
Molecular Weight |
396.3g/mol |
IUPAC Name |
1-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-9-5-7-10(8-6-9)19-16(23)21-20-15(22)14-13(18)11-3-1-2-4-12(11)24-14/h1-8H,(H,20,22)(H2,19,21,23) |
InChI Key |
VRFPBWMTHUZMDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-amino-2-chlorophenyl)diazenyl]phenyl}-N,N-dimethylamine](/img/structure/B371160.png)


![8-Bromonaphtho[2,1-b]thiophene](/img/structure/B371168.png)
![4-Nitrobenzyl 2-{[(benzyloxy)carbonyl]amino}-3-tert-butoxybutanoate](/img/structure/B371172.png)

![N-(3-nitro[1,1':4',1''-terphenyl]-4-yl)propanamide](/img/structure/B371175.png)
![N-(2-chloroethyl)-N-ethyl-N-[(5-isopropyl-1-benzothien-3-yl)methyl]amine](/img/structure/B371176.png)




![4-Methyl-1-(5-{4-[(4-nitrophenyl)diazenyl]anilino}-5-oxopentyl)pyridinium](/img/structure/B371185.png)
